molecular formula C10H13BrO4 B1521434 3-Bromo-4,5,6-trimethoxy-2-methylphenol CAS No. 918799-14-1

3-Bromo-4,5,6-trimethoxy-2-methylphenol

Cat. No.: B1521434
CAS No.: 918799-14-1
M. Wt: 277.11 g/mol
InChI Key: UPFOLLAZMUMUCI-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6-trimethoxy-2-methylphenol is a brominated phenolic compound characterized by the presence of three methoxy groups and one methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6-trimethoxy-2-methylphenol typically involves the bromination of 4,5,6-trimethoxy-2-methylphenol. The reaction conditions include the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the starting materials are fed into a reactor, and the reaction is carried out under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5,6-trimethoxy-2-methylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide.

Major Products Formed:

  • Oxidation: Formation of quinones or carboxylic acids.

  • Reduction: Formation of corresponding alcohols or hydrocarbons.

  • Substitution: Formation of various substituted phenols or ethers.

Scientific Research Applications

3-Bromo-4,5,6-trimethoxy-2-methylphenol has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-Bromo-4,5,6-trimethoxy-2-methylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.

Comparison with Similar Compounds

3-Bromo-4,5,6-trimethoxy-2-methylphenol can be compared with other similar phenolic compounds, such as 2,4,5-trimethoxyphenol and 3,4,5-trimethoxyphenol. These compounds share similar structural features but differ in the position and number of substituents on the benzene ring, leading to variations in their chemical properties and biological activities.

List of Similar Compounds

  • 2,4,5-Trimethoxyphenol

  • 3,4,5-Trimethoxyphenol

  • 4-Bromo-2,5,6-trimethoxyphenol

  • 2-Bromo-3,4,5-trimethoxyphenol

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2,3,4-trimethoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO4/c1-5-6(11)8(13-2)10(15-4)9(14-3)7(5)12/h12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFOLLAZMUMUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668226
Record name 3-Bromo-4,5,6-trimethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918799-14-1
Record name 3-Bromo-4,5,6-trimethoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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